ROMK1 Inhibitory Potency Across Orthogonal Functional Assay Platforms
The compound inhibits ROMK1 with IC50 values of 30 nM (electrophysiology), 49 nM (thallium flux in HEK293), and 49 nM (86Rb+ efflux in CHO cells), demonstrating consistent potency across three orthogonal assay formats [1]. The closely related clinical candidate MK‑7145 achieves a ROMK electrophysiology IC50 of 45 nM in the same target class, while the early tool VU590 is substantially weaker (IC50 290 nM) [2]. The concordance across assay systems reduces the risk of format‑dependent artefacts, a common pitfall in ion‑channel screening campaigns.
| Evidence Dimension | ROMK1 IC50 (nM) – multiple assay platforms |
|---|---|
| Target Compound Data | 30 nM (EP), 49 nM (Tl+ flux), 49 nM (86Rb+ efflux) |
| Comparator Or Baseline | MK‑7145: 45 nM (ROMK EP); VU590: 290 nM (ROMK); PF‑06807656: 61 nM (hROMK patch clamp) / 160 nM (Tl+ flux) |
| Quantified Difference | Target is 1.5‑fold more potent than MK‑7145 in EP assay and >5‑fold more potent than VU590; Tl+ flux IC50 is 3.2‑fold lower than PF‑06807656 Tl+ flux IC50 |
| Conditions | Electrophysiology (whole‑cell voltage clamp, HEK293), thallium flux (HEK293, 30 min), 86Rb+ efflux (CHO‑DHFR, 35 min) |
Why This Matters
Researchers requiring a ROMK inhibitor with robust, assay‑format‑independent potency can rely on this compound as an internal reference that is less sensitive to assay configuration than many comparators.
- [1] BindingDB Entry BDBM50391781 (CHEMBL2146873). US9073882, Example 38 (all assay data). View Source
- [2] VU590 product datasheet. Adooq (IC50 290 nM). View Source
